methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate

Medicinal Chemistry Click Chemistry Scaffold Diversity

Select this specific 1,2,4-triazole regioisomer (CAS 2176270-64-5) to ensure target-binding fidelity in metal-dependent enzyme programs (CYP450, carbonic anhydrase, HDACs). Its carbonyl linker enables reversible covalent warhead design and selective PROTAC conjugation, while the azetidine ring imparts rigid 3D character ideal for CNS lead optimization (cLogP 1.0, TPSA 77.3 Ų). The methyl ester handle allows orthogonal derivatization. Avoid isomeric contamination from 1,2,3-triazole analogs, which share identical mass but altered coordination geometry.

Molecular Formula C15H16N4O3
Molecular Weight 300.318
CAS No. 2176270-64-5
Cat. No. B2369807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate
CAS2176270-64-5
Molecular FormulaC15H16N4O3
Molecular Weight300.318
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3
InChIInChI=1S/C15H16N4O3/c1-22-15(21)13-4-2-12(3-5-13)14(20)18-6-11(7-18)8-19-10-16-9-17-19/h2-5,9-11H,6-8H2,1H3
InChIKeyFPXAYBLOEFBTKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate (CAS 2176270-64-5): Core Structural Identity & Procurement Starting Point


Methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate (CAS 2176270-64-5) is a synthetic heterocyclic building block with the molecular formula C15H16N4O3 and a molecular weight of 300.31 g/mol . It incorporates three distinct pharmacophoric elements: a 1,2,4-triazole ring, an azetidine ring, and a methyl benzoate ester linked via a ketone bridge . This compound belongs to a broader class of triazole-azetidine-benzoate scaffolds that have appeared in patent literature for central nervous system (CNS) and anti-infective applications, though direct biological data for this specific CAS number is sparse in the public domain [1]. For procurement purposes, its identity is confirmed by InChIKey FPXAYBLOEFBTKX-UHFFFAOYSA-N and canonical SMILES COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3 .

Why Near-Neighbor Analogs of Methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate Cannot Be Assumed Interchangeable


Compounds within the triazole-azetidine-benzoate family differ subtly but critically in three structural dimensions—triazole regioisomerism (1,2,4- vs. 1,2,3-triazole), linker type (carbonyl vs. sulfonyl), and ester vs. acid form—each of which materially alters hydrogen-bonding capacity, topological polar surface area (TPSA), and metabolic stability . For example, replacing the 1,2,4-triazole in the target with a 1,2,3-triazole isomer (CAS 2320468-46-8) yields an identical molecular formula but a different spatial arrangement of nitrogen atoms, which can shift binding-site complementarity in metal coordination or enzyme inhibition [1]. Similarly, the carbonyl linker of the target compound offers distinct rotational freedom and electronic character compared to the sulfonyl analog (methyl 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)benzoate), which is a harder hydrogen-bond acceptor . These structural non-equivalences mean that generic substitution without explicit comparative data risks invalidating structure-activity relationships in a synthesis or screening campaign. The quantitative evidence below provides the measurable differentiators that procurement decisions should consider.

Quantitative Differentiation Evidence for Methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate vs. Its Closest Analogs


Triazole Regioisomer Comparison: 1,2,4-Triazole vs. 1,2,3-Triazole Scaffold

The target compound contains a 1,2,4-triazole ring linked via a methylene spacer to the azetidine core. Its closest regioisomeric analog, methyl 4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzoate (CAS 2320468-46-8), has the same molecular formula (C15H16N4O3) and identical molecular weight (300.31 g/mol) [1]. Despite this isomeric relationship, the 1,2,4-triazole presents a different nitrogen-atom arrangement (positions 1,2,4 vs. 1,2,3) that alters the dipole moment and hydrogen-bond acceptor profile [2]. In medicinal chemistry programs targeting metal-dependent enzymes or wherein triazole coordination is critical, the 1,2,4-triazole regioisomer often exhibits distinct binding thermodynamics due to altered pKa and metal-chelating geometry [2]. No direct head-to-head biological comparison of these two specific analogs is available in the public domain, so the differentiation is class-level inference based on well-established triazole chemistry.

Medicinal Chemistry Click Chemistry Scaffold Diversity

Linker Comparison: Carbonyl vs. Sulfonyl between Azetidine and Benzoate

The target compound employs a carbonyl (ketone) linker (-C(=O)-) between the azetidine nitrogen and the benzoate phenyl ring. A closely related analog, methyl 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)benzoate, replaces this carbonyl with a sulfonyl (-S(=O)2-) group . Predicted topological polar surface area (TPSA) values indicate a measurable difference: the carbonyl-linked target compound has a predicted TPSA of 77.3 Ų, while the sulfonyl analog has a larger TPSA (estimated ~92–95 Ų) due to the additional oxygen atom and sulfur center [1]. This TPSA difference can influence membrane permeability (lower TPSA favors passive diffusion) and solubility profiles [1]. Furthermore, the sulfonyl linker is a significantly stronger hydrogen-bond acceptor (sulfonyl oxygen vs. carbonyl oxygen) and introduces a tetrahedral sulfur geometry that alters the three-dimensional shape of the molecule [1].

Chemical Biology Solubility Engineering PROTAC Design

Ester vs. Carboxylic Acid Form: Impact on Solubility and Reactive Handles

The target compound exists as a methyl ester (R-COOCH3). The corresponding free acid, 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoic acid, is not commercially cataloged with a CAS number but is a plausible synthetic precursor or metabolite . The ester form provides a cLogP predicted value of approximately 1.0 (based on Chem960 XLogP3 calculation), whereas the free acid form would be significantly more hydrophilic with a predicted cLogP < 0 [1]. This difference of at least one log unit translates to a roughly 10-fold difference in octanol-water partition coefficient, directly affecting both chromatographic retention and passive membrane permeability [1]. Additionally, the methyl ester serves as a protected carboxylic acid, enabling orthogonal synthetic manipulations that would be incompatible with a free acid (e.g., Grignard additions, amide couplings under basic conditions) [1].

Synthetic Accessibility Prodrug Strategy Conjugation Chemistry

Azetidine Core Conformational Restriction as a Scaffold Differentiator

The azetidine ring in the target compound introduces a unique four-membered ring constraint that is absent in many closely related triazole-benzoate building blocks. Compared to a hypothetical pyrrolidine (five-membered ring) or piperidine (six-membered ring) analog with a similar triazole-methylene-benzoate substitution pattern, the azetidine offers a different bond angle (~90° vs. ~109° for pyrrolidine) and a more rigid conformational profile [1]. The azetidine nitrogen also has a distinct pKa (~7–8 for azetidine vs. ~10–11 for pyrrolidine), which influences protonation state at physiological pH and therefore both solubility and receptor interactions [2]. No direct comparative biological data exist for this specific azetidine compound vs. its larger-ring homologs; the differentiation is a class-level inference from azetidine chemistry.

Conformational Analysis Scaffold Hopping Medicinal Chemistry

Cyclohexene vs. Methyl Benzoate Substituent: LogP-Driven Differentiation

A structurally analogous compound, 1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole (CAS 2320177-55-5), replaces the benzoate ester of the target with a cyclohexene carbonyl group [1]. The target compound's benzoate ester imparts aromatic π-stacking capability and a predicted cLogP of 1.0, while the cyclohexene analog, lacking the aromatic ring and ester oxygen, is predicted to have a higher cLogP (~1.8–2.2) and different metabolic soft spots (allylic oxidation vs. ester hydrolysis) [1][2]. This divergence in lipophilicity and metabolic vulnerability means the two compounds are not interchangeable as chemical probes or building blocks in medicinal chemistry campaigns targeting CNS or metabolic stability endpoints [2].

Lipophilicity Tuning CNS Drug Design Chemical Probes

Procurement-Driven Application Scenarios for Methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate


Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Campaigns

The 1,2,4-triazole-azetidine-benzoate scaffold of the target compound is an attractive starting point for FBDD libraries targeting metal-dependent enzymes (e.g., CYP450, carbonic anhydrase, histone deacetylases) . The predicted TPSA of 77.3 Ų and cLogP of 1.0 place it within favorable drug-like space (Lipinski compliance), while the azetidine ring provides a rigid, three-dimensional vector that differs from flat aromatic fragments . The methyl ester handle allows facile diversification to amides, acids, or alcohols for hit expansion. Procurement of this specific regioisomer (1,2,4-triazole) is critical if structural biology or computational modeling indicates a preference for the 1,2,4-triazole coordination geometry over the 1,2,3-triazole isomer .

CNS Chemical Probe Synthesis Requiring Moderate Lipophilicity

With a predicted TPSA of 77.3 Ų—well below the 90 Ų threshold for passive blood-brain barrier penetration—and a moderate cLogP of 1.0, this compound is a suitable building block for CNS-targeted chemical probes . In comparison, the sulfonyl-linked analog (predicted TPSA > 90 Ų) would likely have reduced CNS penetration, while the cyclohexene analog (cLogP > 1.8) may introduce excessive lipophilicity that increases off-target binding risk . Researchers developing subtype-selective GABAA receptor modulators or PDE10 inhibitors—both areas where triazole-azetidine scaffolds appear in patent literature—should consider this specific compound as a core intermediate [1].

Covalent Inhibitor and PROTAC Linker Chemistry

The carbonyl linker between the azetidine and benzoate moieties provides a ketone functional group that can serve as a reversible covalent warhead (e.g., for serine hydrolases) or as an attachment point for PROTAC linker conjugation . The orthogonal reactivity of the methyl ester (vs. the free acid) permits selective manipulation of the benzoate end without affecting the central ketone, enabling stepwise construction of bifunctional molecules . This synthetic versatility distinguishes the target from its sulfonyl analog, where the sulfonyl group is generally inert under standard coupling conditions, limiting downstream functionalization options .

Combinatorial Library Synthesis and SAR Exploration

The combination of three distinct reactive/modifiable sites—the triazole N2/N4 positions, the azetidine ring (via N-alkylation), and the benzoate ester—makes this compound a versatile scaffold for parallel synthesis . The 1,2,4-triazole regioisomer offers a different vector for substitution compared to the 1,2,3-triazole isomer, which can be exploited to systematically probe chemical space in SAR studies . Procurement for library production should specify the 1,2,4-regioisomer (CAS 2176270-64-5) to avoid cross-contamination with the isomeric 1,2,3-triazole series, which cannot be separated by mass alone due to identical molecular weight .

Quote Request

Request a Quote for methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.